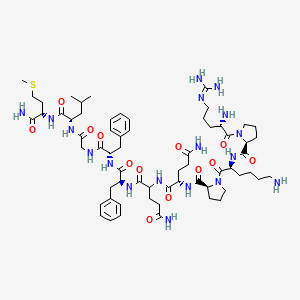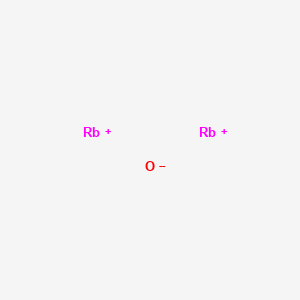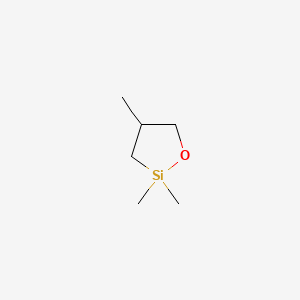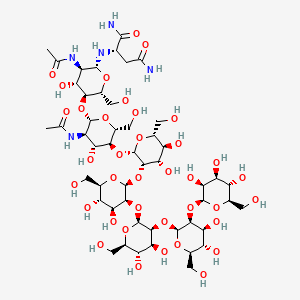
Man-5-Asn N-Glycan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE, also known as Oligomannose-5 glycan, is a complex carbohydrate compound. It is composed of five mannose units and two N-acetyl-D-glucosamine units linked to an asparagine residue. This compound is significant in the field of glycoscience due to its role in glycoprotein synthesis and its involvement in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE typically involves enzymatic or chemical methods. Enzymatic synthesis utilizes glycosyltransferases to assemble the mannose and N-acetyl-D-glucosamine units in a specific sequence. Chemical synthesis, on the other hand, involves the stepwise addition of protected sugar units followed by deprotection steps to yield the final compound .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for glycan assembly. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
化学反应分析
Types of Reactions
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the mannose units.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives .
科学研究应用
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation processes and carbohydrate chemistry.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is involved in the development of glycan-based therapeutics and vaccines.
Industry: It is used in the production of glycoproteins and other biotechnological products.
作用机制
The mechanism of action of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions facilitate various biological processes, including cell-cell communication and immune responses. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity and function .
相似化合物的比较
Similar Compounds
Similar compounds include other oligomannose glycans, such as MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-SERINE and MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-THREONINE .
Uniqueness
What sets MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE apart is its specific linkage to asparagine, which is crucial for its role in N-linked glycosylation. This unique feature makes it a valuable tool for studying glycoprotein synthesis and function .
属性
分子式 |
C50H85N5O37 |
|---|---|
分子量 |
1348.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |
InChI |
InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI 键 |
SWKPZCSTONOQHB-AAMBTCRWSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


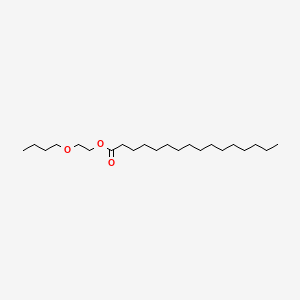

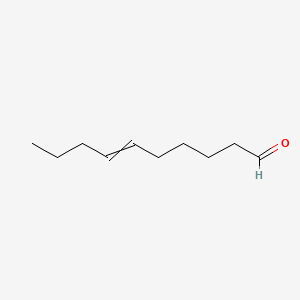
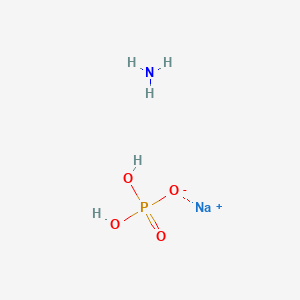
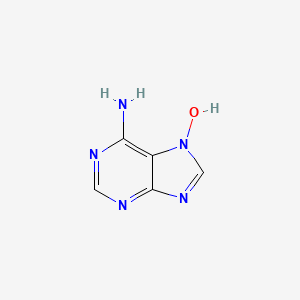
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
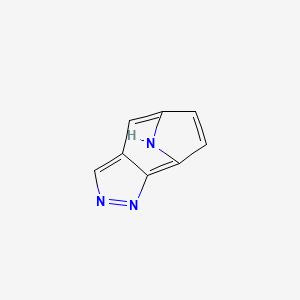
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
